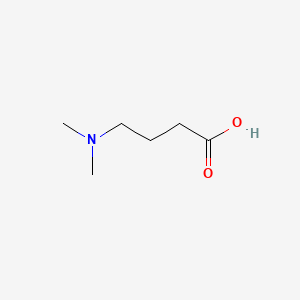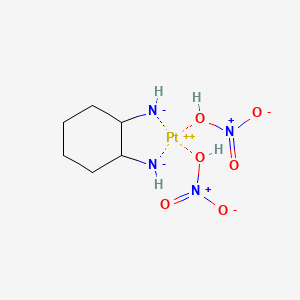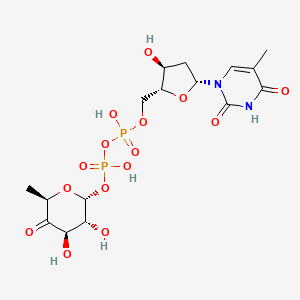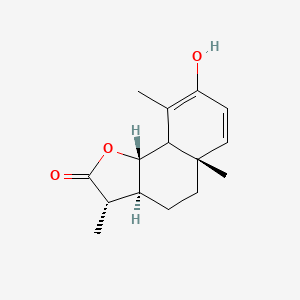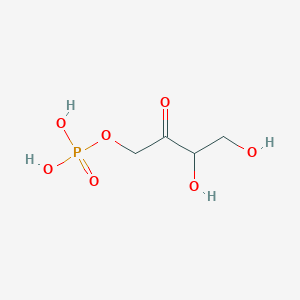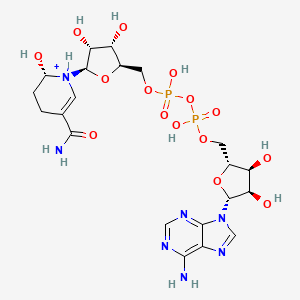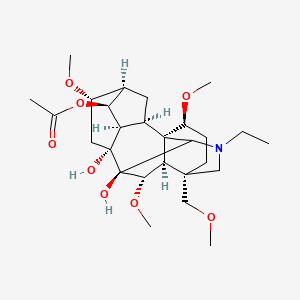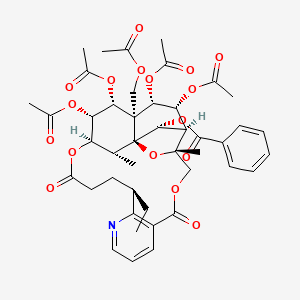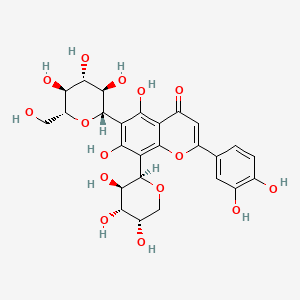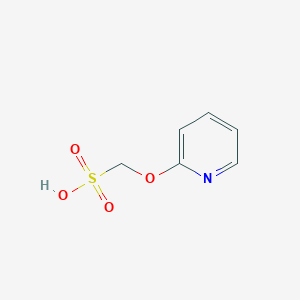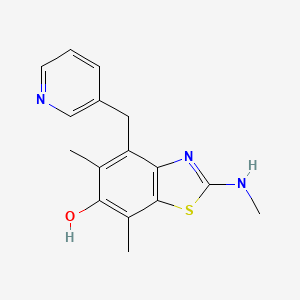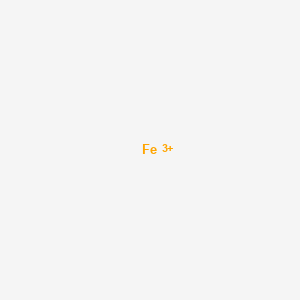
Iron(3+)
説明
The ferric ion, also known as iron (III) ion, is a form of iron in its +3 oxidation state. It is commonly represented as Fe³⁺. Iron is a transition metal with the symbol Fe and atomic number 26. The ferric ion is an essential element in various biological and chemical processes. It is found in many compounds and coordination complexes, where it is bonded to several ligands .
Synthetic Routes and Reaction Conditions:
- One common method of preparing ferric chloride involves dissolving iron ore in hydrochloric acid:
Ferric Chloride: Fe3O4+8HCl→FeCl2+2FeCl3+4H2O
Ferric Citrate: The preparation of pharmaceutical-grade ferric citrate involves a one-pot process where ferric hydroxide slurry is treated with a citrate ion source.
Industrial Production Methods:
Poly-ferric Sulphate: This compound is produced by the oxidation of iron (II) sulphate with sulphuric acid and an oxidizing agent.
Electrolytic Methods: Ferrate can be prepared by thermal, chemical, and electrochemical methods, such as the dry oxidation of iron at high temperatures.
Types of Reactions:
Oxidation and Reduction: Iron(3+)s can undergo redox reactions, where they are reduced to ferrous ions (Fe²⁺) or oxidized from ferrous ions.
this compounds react with hydroxide ions to form ferric hydroxide:Precipitation: Fe3++3OH−→Fe(OH)3
Complex Formation: this compounds form complexes with various ligands, such as cyanide ions to form ferricyanide complexes.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with ferric ions to produce ferric hydroxide.
Sodium Hydroxide: Produces ferric hydroxide from ferric ions in aqueous solutions.
Major Products:
Ferric Hydroxide: A common product formed from the reaction of ferric ions with hydroxide ions.
Ferricyanide Complexes: Formed from the reaction of ferric ions with cyanide ions.
Chemistry:
Biology:
Iron Storage: this compounds are stored in the protein ferritin in living organisms.
Enzyme Cofactors: this compounds act as cofactors in enzymes like cytochromes and ferredoxins.
Medicine:
Iron Supplements: Ferric citrate is used to treat iron deficiency anemia and control serum phosphorus levels in patients with chronic kidney disease.
Industry:
作用機序
Iron(3+)s exert their effects through various mechanisms:
類似化合物との比較
Ferrous Ion (Fe²⁺): The ferrous ion is iron in its +2 oxidation state.
Ferrate (FeO₄²⁻): Ferrate is an iron compound in the +6 oxidation state, known for its strong oxidizing properties.
Uniqueness of Ferric Ion:
特性
Key on ui mechanism of action |
Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group. |
|---|---|
CAS番号 |
20074-52-6 |
分子式 |
Fe+3 |
分子量 |
55.84 g/mol |
IUPAC名 |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
InChIキー |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
SMILES |
[Fe+3] |
正規SMILES |
[Fe+3] |
沸点 |
1535 |
melting_point |
1538 °C |
Key on ui other cas no. |
20074-52-6 |
物理的記述 |
Solid |
溶解性 |
Insoluble |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
